molecular formula C15H18N2O3 B8629856 Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate

Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate

Cat. No.: B8629856
M. Wt: 274.31 g/mol
InChI Key: VFKODIZLPWMFSI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is a synthetic organic compound that features both a hydroxyphenyl group and a methylimidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 4-hydroxybenzaldehyde, 1-methylimidazole, and ethyl acetoacetate.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and imidazole groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-hydroxyphenyl)-3-(1H-imidazol-2-yl)propanoate
  • Ethyl 3-(4-hydroxyphenyl)-3-(2-methylimidazol-1-yl)propanoate

Uniqueness

Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate

InChI

InChI=1S/C15H18N2O3/c1-3-20-14(19)10-13(15-16-8-9-17(15)2)11-4-6-12(18)7-5-11/h4-9,13,18H,3,10H2,1-2H3

InChI Key

VFKODIZLPWMFSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CN2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (21 mL) was added to a solution of protected ester 9.4 (21 g) in dry DCM (210 mL) with caution at 0° C. The mixture was brought to room temperature over 4 hours. The reaction mixture was concentrated under reduced pressure to provide a yellow oily residue, which was re-dissolved in DCM (200 mL) and washed with water, saturated NaHCO3, water and brine, and dried over Na2SO4. After filtration, the solvent was removed under reduced pressure, and the product was crystallized in EtOAc-hexane. The mother liquid was concentrated and flash chromatographed (silica gel, 50% EtOAc in hexane as eluant). The product, (±)-ethyl 3-(4-hydroxyphenyl)-3-(1-methyl-1H-imidazol-2-yl)propanoate (9.5) was obtained as a colorless crystal (combined yield 11 g). LC-MS ESI (pos.) m/e: 275 (M+H). 1H NMR (500 MHz) (CDCl3) δ 9.28 (s, 1H); 6.98-7.00 (m, 3H); 6.65-6.77(m, 3H); 4.41 (dd, J=9.0, 3.0 Hz, 1H); 3.96 (q, J=7.0, 2H); 3.39 (s, 3H); 3.19 (dd, J=16.0, 7.0 Hz, 1H); 2.78 (dd, J=16.0, 6.5 Hz, 1H); 1.80 (t, J=7.0 Hz, 3H).
Quantity
21 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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